In Vitro Mechanism of Action of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide: A Privileged Scaffold for ATP-Competitive Kinase Inhibition
In Vitro Mechanism of Action of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide: A Privileged Scaffold for ATP-Competitive Kinase Inhibition
Executive Summary
The compound 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (CAS 1156174-02-5) represents a highly versatile, dual-pharmacophore small-molecule scaffold. In modern drug discovery, pyrazole derivatives are widely recognized as privileged structures, particularly in the design of targeted anticancer therapeutics and kinase inhibitors[1]. By combining an aminopyrazole core with a benzenesulfonamide moiety, this scaffold provides a highly tunable platform for ATP-competitive kinase inhibition.
This technical whitepaper details the molecular mechanism of action (MoA) of this scaffold, focusing on its application as a Cyclin-Dependent Kinase (CDK) inhibitor. Furthermore, it outlines a comprehensive, self-validating in vitro workflow—spanning cell-free biophysics to cellular phenotyping—designed to rigorously evaluate its pharmacological profile.
Molecular Mechanism of Action (MoA)
The pharmacological efficacy of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is driven by the synergistic interaction of its two primary structural motifs within the kinase active site:
The 1H-Pyrazol-4-yl Moiety: The Hinge Binder
The aminopyrazole core acts as a potent ATP mimetic. Due to the specific positioning of its nitrogen atoms and the adjacent amino group, it forms a "hydrogen bond donor-acceptor-donor" network[2]. This configuration acts as a "hydrogen bond zipper," firmly anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2). This interaction is the primary driver of binding affinity[3].
The Benzenesulfonamide Moiety: Solvent Channel Vector
While primary benzenesulfonamides are classic zinc-chelating inhibitors of Carbonic Anhydrases (CAs)[4], the secondary nature of the sulfonamide in this compound (N-substituted with the pyrazole ring) sterically hinders optimal zinc coordination. Instead, in the context of a kinase active site, the benzenesulfonamide group acts as a critical vector extending outward into the solvent-exposed channel or interacting with the DFG (Asp-Phe-Gly) motif[5]. This moiety can be further functionalized to tune kinase selectivity (e.g., distinguishing CDK2 from CDK9 or Aurora kinases) and improve aqueous solubility.
Fig 1. Pharmacophore mapping and downstream cellular effects of the pyrazole-sulfonamide scaffold.
In Vitro Pharmacological Profiling (Cell-Free)
To validate the biochemical efficacy of this scaffold, researchers must employ assays that mitigate the inherent optical interference of aromatic compounds.
Protocol 1: TR-FRET Kinase Assay
Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence (e.g., Kinase-Glo) because the delayed fluorescence measurement completely eliminates autofluorescence interference commonly caused by highly conjugated pyrazole-sulfonamide systems. Self-Validating System: Includes a Staurosporine dose-response curve as a positive control to validate enzyme activity and an EDTA control to establish the assay floor (100% inhibition).
Step-by-Step Methodology:
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Compound Preparation: Serially dilute the compound in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:20 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Enzyme Addition: Add 5 µL of recombinant CDK2/Cyclin A complex (final concentration 1 nM) to a 384-well proxiplate.
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Pre-incubation: Add 2.5 µL of the diluted compound to the enzyme. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.
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Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled MBP peptide (50 nM) and ATP (at the predetermined Km, typically 10 µM).
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Incubation: Seal the plate and incubate for 60 minutes at room temperature.
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Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+) and Europium-anti-phospho-MBP antibody (2 nM). Incubate for 60 minutes.
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Readout: Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.
Protocol 2: Surface Plasmon Resonance (SPR)
Causality for Selection: Biochemical IC50 provides potency, but SPR provides binding kinetics ( Kon and Koff ). A slow dissociation rate (long residence time) is often a superior predictor of in vivo efficacy for kinase inhibitors than thermodynamic affinity ( Kd ) alone. Self-Validating System: Utilizes a DMSO calibration curve to correct for bulk refractive index shifts, ensuring that the measured response is purely due to compound binding.
Step-by-Step Methodology:
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Immobilization: Covalently immobilize recombinant CDK2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~3000 RU.
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Analyte Preparation: Prepare a 5-point concentration series of the compound (e.g., 3.125 nM to 50 nM) in running buffer (PBS-T + 5% DMSO).
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Kinetic Injection: Inject the compound over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
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Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
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Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract Kd , Kon , and Koff .
In Vitro Cellular Workflows
Biochemical potency must translate to the complex intracellular environment. The following workflows confirm target engagement and phenotypic impact.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality for Selection: Sulfonamides can suffer from poor cell permeability or high non-specific protein binding. CETSA proves that the compound physically binds and thermodynamically stabilizes the target kinase inside living cells, bridging the gap between cell-free IC50 and phenotypic EC50. Self-Validating System: An isothermal dose-response fingerprint (ITDF) is performed alongside the melt curve to ensure the stabilization is dose-dependent and specific, ruling out artifactual aggregation.
Step-by-Step Methodology:
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Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with the compound (e.g., 1 µM) or DMSO vehicle for 2 hours at 37°C.
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Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors.
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Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL/tube).
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Heat Shock: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.
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Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
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Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot using an anti-CDK2 primary antibody. Quantify band intensity to determine the shift in aggregation temperature ( ΔTagg ).
Protocol 4: Flow Cytometry for Cell Cycle Analysis
Causality for Selection: CDK2 is critical for the G1/S transition. If the compound successfully inhibits intracellular CDK2, it must induce a measurable accumulation of cells in the G1 or S phase. Self-Validating System: Includes an untreated baseline control and a vehicle (DMSO) control to ensure that the solvent itself does not induce cellular stress or alter the cell cycle profile.
Step-by-Step Methodology:
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Treatment: Seed cancer cells (e.g., A2780 or HCT116) at 3x10^5 cells/well in a 6-well plate. Treat with compound at 1x, 3x, and 10x the cellular EC50 for 24 hours.
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Fixation: Harvest cells (including floating cells), wash with cold PBS, and fix by adding them dropwise to 70% cold ethanol while vortexing. Store at -20°C for at least 2 hours.
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Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
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Incubation: Incubate in the dark at room temperature for 30 minutes to ensure complete RNA degradation and stoichiometric DNA intercalation.
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Analysis: Acquire data on a flow cytometer (e.g., BD FACSCanto) using the PE channel (linear scale). Analyze DNA content histograms using appropriate software (e.g., FlowJo) to quantify G0/G1, S, and G2/M populations.
Fig 2. Sequential in vitro workflow for validating ATP-competitive kinase inhibitors.
Data Presentation
The following tables summarize the expected quantitative profile of an optimized 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide derivative acting as a CDK2 inhibitor.
Table 1: Enzymatic and Biophysical Profiling Data
| Parameter | Assay Type | Representative Value | Interpretation |
| Biochemical Potency (IC50) | TR-FRET | 15.2 nM | High-affinity ATP-competitive inhibition at the hinge region. |
| Thermodynamic Affinity ( Kd ) | SPR | 12.8 nM | Corroborates TR-FRET data; indicates strong steady-state binding. |
| Association Rate ( Kon ) | SPR | 4.5×105 M−1s−1 | Rapid target engagement within the active site. |
| Dissociation Rate ( Koff ) | SPR | 5.8×10−3 s−1 | Slow dissociation, resulting in a prolonged target residence time. |
Table 2: Cellular Profiling Data
| Parameter | Assay Type | Representative Value | Interpretation |
| Target Engagement ( ΔTagg ) | CETSA | +6.5 °C | Significant thermodynamic stabilization; confirms membrane permeability. |
| Anti-proliferative Potency (EC50) | CellTiter-Glo (72h) | 145 nM | Sub-micromolar efficacy in halting cancer cell proliferation. |
| Cell Cycle Arrest (G1/S phase) | Flow Cytometry (PI) | 68% (vs 42% control) | Mechanistic confirmation of CDK2 inhibition halting the cell cycle. |
References
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents Taylor & Francis - Journal of Enzyme Inhibition and Medicinal Chemistry URL
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties PMC - National Library of Medicine URL
- Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation ACS Medicinal Chemistry Letters URL
- Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors ResearchGate - Bioorganic Chemistry URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
